Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride
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Overview
Description
Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride is a heterocyclic compound with the molecular formula C6H4ClN3O2S. It is a member of the pyrazolo[1,5-b]pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride has been identified as a potential inhibitor of human kinases . The primary targets of this compound are the human kinases GSK-3β, CDK-2, and CDK-4 . These kinases play crucial roles in cell cycle regulation and signal transduction pathways, making them important targets for therapeutic intervention.
Mode of Action
The compound interacts with its targets through a process of selective inhibition . It binds to the active sites of the kinases, preventing them from phosphorylating their substrates and thus disrupting the signaling pathways they regulate .
Biochemical Pathways
The inhibition of these kinases by this compound affects multiple biochemical pathways. For instance, GSK-3β is involved in the Wnt signaling pathway, which plays a role in cell proliferation and differentiation. CDK-2 and CDK-4 are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest .
Pharmacokinetics
The pharmacokinetic properties of this compound have been optimized to improve its absorption, distribution, metabolism, and excretion (ADME) profile . This optimization has resulted in improved bioavailability, allowing the compound to reach its targets in the body more effectively .
Result of Action
The molecular and cellular effects of this compound’s action include significant inhibition of kinase activity, leading to disruption of the signaling pathways they regulate . This can result in cell cycle arrest and potentially induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . One common method includes the use of 1,3-dicarbonyl compounds and phenylhydrazine, catalyzed by iodine, to form the pyrazole structure .
Industrial Production Methods
the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, are likely applicable .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines and alcohols.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Amines, alcohols
Catalysts: Iodine for cyclization reactions
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophiles and reaction conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .
Scientific Research Applications
Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based systems share structural similarities and exhibit diverse biological activities.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar applications in medicinal chemistry.
Uniqueness
Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride is unique due to its specific sulfonyl chloride functional group, which allows for a wide range of chemical modifications and applications. Its ability to undergo various substitution reactions makes it a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O2S/c7-13(11,12)6-4-9-10-5(6)2-1-3-8-10/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTWLTLNQGXIIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2N=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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